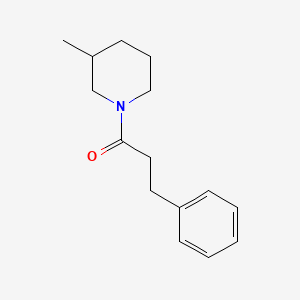
3-methyl-1-(3-phenylpropanoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-(3-phenylpropanoyl)piperidine, also known as MPPP, is a chemical compound that has been studied extensively for its potential use in scientific research. MPPP is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-methyl-1-(3-phenylpropanoyl)piperidine involves its interaction with dopamine receptors in the brain. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to increase dopamine release by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neuronal activity and altered behavior.
Biochemical and Physiological Effects
3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique biochemical and physiological effects, including the ability to increase dopamine release and inhibit dopamine reuptake. This can result in altered behavior, including increased activity and decreased appetite. 3-methyl-1-(3-phenylpropanoyl)piperidine has also been shown to have potential neuroprotective effects, which could make it a useful tool for studying the mechanisms of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments has both advantages and limitations. One advantage is its unique effects on the central nervous system, which can make it a useful tool for studying the mechanisms of addiction and other neurological disorders. However, the use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments requires careful attention to detail and proper handling of the chemicals involved. Additionally, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-methyl-1-(3-phenylpropanoyl)piperidine. One area of interest is the potential use of 3-methyl-1-(3-phenylpropanoyl)piperidine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 3-methyl-1-(3-phenylpropanoyl)piperidine and its potential use in the treatment of addiction and other neurological disorders.
Conclusion
In conclusion, 3-methyl-1-(3-phenylpropanoyl)piperidine is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects. Its potential use in scientific research, particularly in the field of neuroscience, makes it a promising tool for studying the mechanisms of addiction and other neurological disorders. However, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Synthesemethoden
3-methyl-1-(3-phenylpropanoyl)piperidine can be synthesized through various methods, including the reaction of 1-(3-phenylpropanoyl)piperidine with methyl iodide, or the reaction of 3-methylpiperidine with 3-phenylpropanoyl chloride. The synthesis of 3-methyl-1-(3-phenylpropanoyl)piperidine requires careful attention to detail and proper handling of the chemicals involved.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-(3-phenylpropanoyl)piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique effects on the central nervous system, including the ability to increase dopamine release and inhibit dopamine reuptake. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13-6-5-11-16(12-13)15(17)10-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWXZIOXNXGEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-phenylpropanoyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)
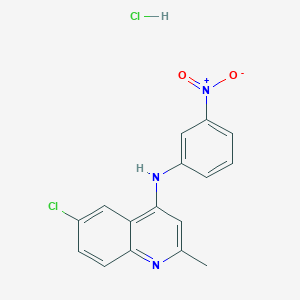
amino]carbonyl}benzoic acid](/img/structure/B4922638.png)
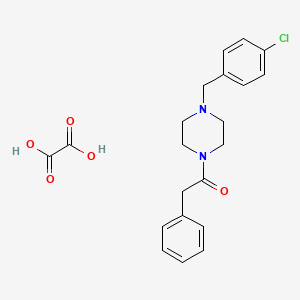
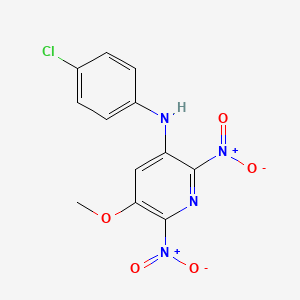
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4922678.png)
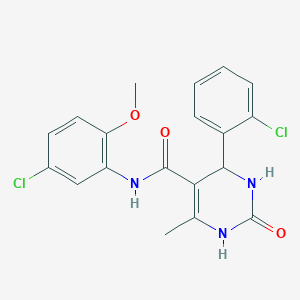
![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)
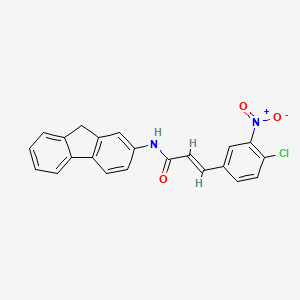
![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)